Rinderine

Overview

Description

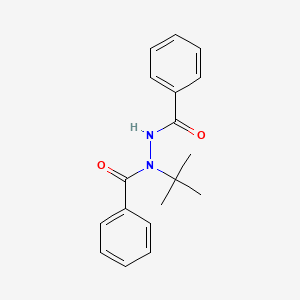

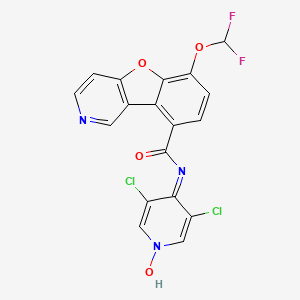

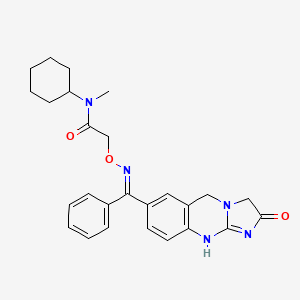

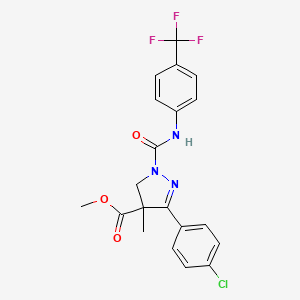

Rinderine, also known as Heliotridine trachelanthate, is a pyrrolizidine alkaloid . It is primarily used for research purposes .

Synthesis Analysis

Pyrrolizidine alkaloids, such as Rinderine, are toxins biosynthesized by plants. They are typically extracted from plant-based foods and honey using liquid chromatography and tandem mass spectrometry (LC-MS/MS) .Molecular Structure Analysis

The molecular formula of Rinderine is C15H25NO5, and it has a molecular weight of 299.36 . The structure includes two fused five-membered rings containing a nitrogen atom .Chemical Reactions Analysis

Pyrrolizidine alkaloids, including Rinderine, are known for their toxicity. Their detection in food and nutrients is crucial for food safety . Recent advances in the extraction and analysis of these alkaloids have been summarized, with a focus on chromatographic-based analysis and determinations in food .Physical And Chemical Properties Analysis

Rinderine has a molecular weight of 299.36 and its formula is C15H25NO5 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Antimicrobial Activities

Rinderine has been identified as a compound with significant antimicrobial properties . Studies have shown that it exhibits very strong activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.98 × 10^−2 to 1.18 µg/mL . This suggests its potential use in developing new antimicrobial agents that could be effective in treating bacterial infections resistant to current antibiotics.

Antiproliferative Effects

In the realm of cancer research, Rinderine has demonstrated promising antiproliferative effects against certain cancer cell lines. It has been tested in vitro against human non-small-cell bronchopulmonary carcinoma cell line NSCLC-N6-L16 and the epidermoid lung cancer cell line A549, indicating its potential role in cancer therapy .

In Vitro Cultures for Bioactive Metabolite Production

Rinderine has been successfully isolated from in vitro hairy root cultures of Rindera graeca, a rare endemic plant. This method of production is sustainable and could be a valuable approach for producing potential bioactive molecules for further scientific research .

Phytochemistry and Natural Product Research

The compound is of particular interest in phytochemistry , where the study of its presence in plants can lead to a better understanding of plant defense mechanisms and the development of natural product-based applications .

Biotechnology Applications

Rinderine’s bioactive properties are being explored for various biotechnological applications . Its ability to affect cell proliferation and microbial growth could be harnessed in bioprocessing, bioengineering, and the development of bioproducts .

Environmental Monitoring

Due to its presence in certain plants, Rinderine can be used as a marker in environmental monitoring studies to assess the impact of these plants on ecosystems and their interactions with pollinators like bees .

Safety and Hazards

Mechanism of Action

Target of Action

Rinderine, also known as Heliotridine trachelanthate, is a pyrrolizidine alkaloid

Mode of Action

Pyrrolizidine alkaloids are known to be metabolized in the liver to produce toxic metabolites that can bind to proteins and dna, leading to cellular damage . This process can result in a variety of effects, including liver damage, lung damage, and other toxic effects.

Biochemical Pathways

Pyrrolizidine alkaloids are known to be metabolized in the liver via the cytochrome p450 enzyme system . The metabolites produced can then interact with various biochemical pathways, leading to cellular damage and other toxic effects.

Pharmacokinetics

Pyrrolizidine alkaloids are generally known to be well-absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Pyrrolizidine alkaloids are known to cause cellular damage, particularly in the liver and lungs, due to the production of toxic metabolites . These effects can lead to a variety of health problems, including liver disease and lung disease.

Action Environment

The action, efficacy, and stability of Rinderine can be influenced by various environmental factors. For example, the presence of other compounds in the body can affect the metabolism of Rinderine, potentially influencing its toxicity . Additionally, factors such as pH and temperature can affect the stability of Rinderine.

properties

IUPAC Name |

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVQRJOGUKCEG-ZRQNBYAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rinderine | |

CAS RN |

6029-84-1 | |

| Record name | [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6029-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rinderine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006029841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RINDERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17O052O4FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RINDERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B1680566.png)

![4-[4-[(1E,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate](/img/structure/B1680581.png)